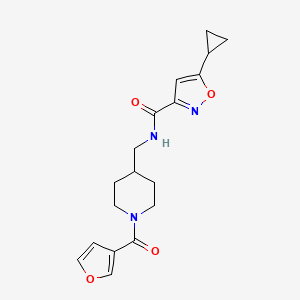![molecular formula C10H15N3O3S2 B2911050 Ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate CAS No. 403836-38-4](/img/structure/B2911050.png)
Ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate is a complex organic compound. It contains a 5-methyl-1,3,4-thiadiazol-2-yl group, which is a type of heterocyclic compound . This group is known to be a building block in various chemical syntheses . The compound also contains an ethylsulfanylpropanoate group and an amino-2-oxoethyl group .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It contains a 5-methyl-1,3,4-thiadiazol-2-yl group, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains an ethylsulfanylpropanoate group and an amino-2-oxoethyl group .Mécanisme D'action
Ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate is a thiol-reactive compound that reacts with the thiol group of cysteine residues in proteins. The reaction results in the formation of a covalent bond between the this compound molecule and the cysteine residue, which can be used to modify the protein or to crosslink proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of some proteases, such as trypsin and chymotrypsin, by modifying the active site of the enzyme. This compound has also been shown to activate some enzymes, such as the protease thrombin, by modifying the enzyme's allosteric site.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate in lab experiments is that it is a relatively simple and inexpensive compound to synthesize. It is also a highly reactive compound that can be used to modify proteins and peptides with a high degree of specificity. One limitation of using this compound is that it can be toxic to cells at high concentrations, so care must be taken when using it in cell-based experiments.
Orientations Futures
There are a number of future directions for research involving Ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate. One area of research could be the development of new methods for using this compound to modify proteins and peptides with greater specificity and efficiency. Another area of research could be the investigation of the effects of this compound on different types of cells and tissues. Additionally, this compound could be used in the development of new drugs or therapies for a variety of diseases and conditions.
Méthodes De Synthèse
The synthesis of Ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate involves the reaction of ethyl 3-mercaptopropionate with 5-methyl-1,3,4-thiadiazol-2-amine and ethyl chloroacetate. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is purified by column chromatography.
Applications De Recherche Scientifique
Ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate has been used in a variety of scientific research applications, including the modification of proteins and peptides, the study of protein-protein interactions, and the investigation of enzyme mechanisms. This compound has been used to label cysteine residues in proteins and to crosslink proteins to study their interactions. It has also been used to study the mechanism of action of enzymes, such as proteases.
Propriétés
IUPAC Name |
ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S2/c1-3-16-9(15)4-5-17-6-8(14)11-10-13-12-7(2)18-10/h3-6H2,1-2H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEMQERCEXQWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSCC(=O)NC1=NN=C(S1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(4-Ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2910967.png)
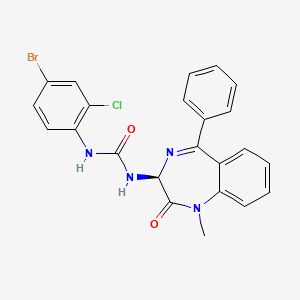
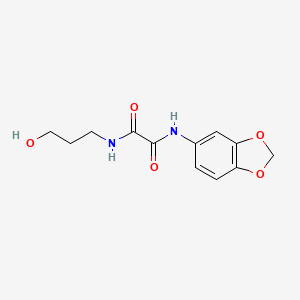
![5-(4-chlorobenzyl)-8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2910971.png)
![N-cyclohexyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2910973.png)
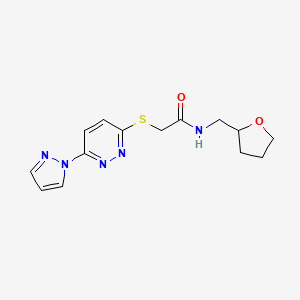
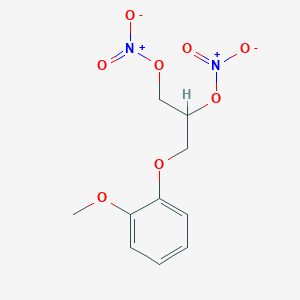
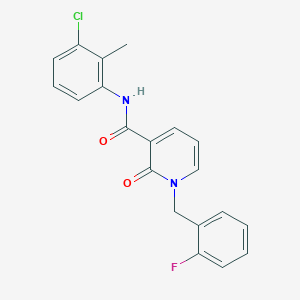
![3-(4-ethoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2910980.png)
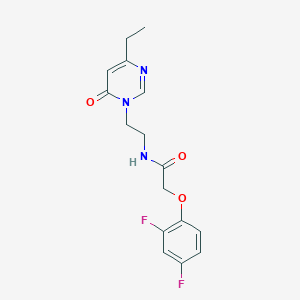

![(2Z)-2-[(4-methoxy-2-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2910985.png)
![N-(2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2910987.png)
